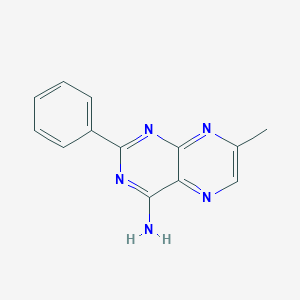![molecular formula C20H12Cl2O2 B13998566 [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone CAS No. 7477-14-7](/img/structure/B13998566.png)
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is a chemical compound that belongs to the class of benzophenone derivatives It is characterized by the presence of two chlorobenzoyl groups attached to a central phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-chlorophenyl)phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted benzophenone derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives are explored for their pharmacological effects and therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also employed as a photoinitiator in the manufacturing of UV-curable resins .
Mécanisme D'action
The mechanism of action of [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler derivative with similar structural features but lacking the chlorobenzoyl groups.
4-Chlorobenzophenone: A related compound with one chlorobenzoyl group.
2,4-Dichlorobenzophenone: A compound with two chlorine atoms on the benzophenone structure.
Uniqueness
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is unique due to the presence of two chlorobenzoyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7477-14-7 |
|---|---|
Formule moléculaire |
C20H12Cl2O2 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
[2-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-15-9-5-13(6-10-15)19(23)17-3-1-2-4-18(17)20(24)14-7-11-16(22)12-8-14/h1-12H |
Clé InChI |
VXIRFFIPWDAJRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


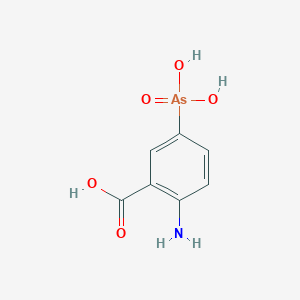
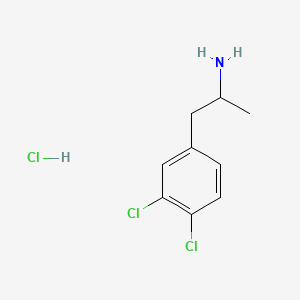
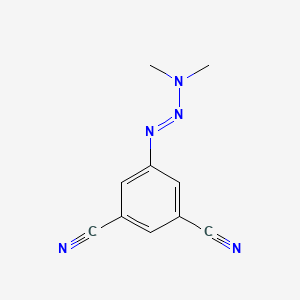
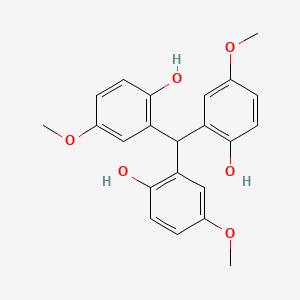

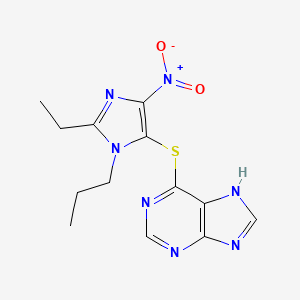
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
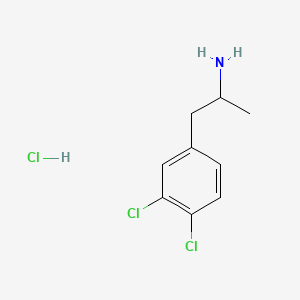
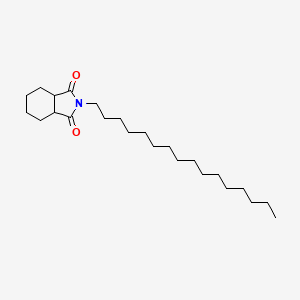
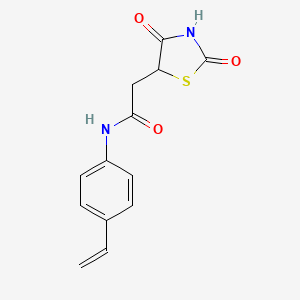
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
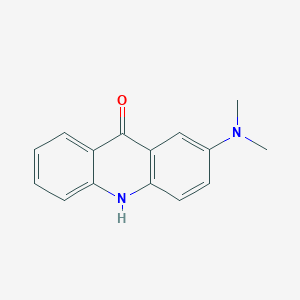
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)
